4-(2-Aminoethyl)benzene-1,3-dioic acid
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Overview
Description
Scientific Research Applications
1. Ruthenium-Based Cyclopolymerization Catalysts
Research by Mayershofer, Nuyken, & Buchmeiser (2006) explored the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts using various benzoic acid esters. This study contributes to the understanding of cyclopolymerization processes using ruthenium alkylidene catalysts.
2. Coordination Polymers for Luminescent and Magnetic Properties
The work of He et al. (2020) involved the synthesis of coordination polymers using a deprotonated benzoic acid derivative. These compounds displayed unique luminescent and magnetic properties, suggesting potential applications in materials science.
3. Novel Amino Acid Synthesis for Peptidomimetics
Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid, showing promise as a building block for peptidomimetics and combinatorial chemistry applications.
4. Antibacterial and Antifungal Agents
Research by Narayana et al. (2006) on new benzene-1,2-diols derivatives demonstrated significant antibacterial and antifungal activity, indicating potential use in medical applications.
5. Metal–Organic Frameworks (MOFs) Structural Studies
Li et al. (2012) investigated the structural diversities in Zinc-based MOFs by using various dicarboxylic acids, providing insights into the fabrication of novel materials with specific functionalities.
6. AEE Properties and Multi-stimuli-responsive Materials
The study by Srivastava et al. (2017) synthesized compounds with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, contributing to the development of advanced materials with potential applications in optoelectronics.
7. Electrochemical Synthesis of Dioic Acids
Li et al. (2011) developed an electrochemical method for the synthesis of unsaturated 1,6-dioic acids, showcasing an efficient approach to synthesizing organic compounds.
8. Multifunctional Amino-Decorated MOFs
Wen et al. (2012) created amino-decorated metal–organic frameworks with nonlinear-optic, ferroelectric, and photocatalytic properties, indicating their multifunctional applications in various fields.
9. Phthalonitrile Resin Study
Keller (1993) synthesized and analyzed a novel imide-containing phthalonitrile resin, contributing to the development of advanced polymer materials.
10. MOFs for Postsynthetic Modification
Wang, Tanabe, & Cohen (2009) explored the construction of metal-organic frameworks using 2-Amino-1,4-benzenedicarboxylic acid for postsynthetic modification, broadening the scope of MOF applications.
Mechanism of Action
Pharmacokinetics
Some predicted properties include a boiling point of 4454±400 °C and a density of 1385±006 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 3.35±0.36 .
Result of Action
The molecular and cellular effects of 4-(2-Aminoethyl)benzene-1,3-dioic acid’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFDJDLAFXKQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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